4-Fluorobenzothiazole Moiety is a Privileged Warhead for SARS-CoV-2 Mpro Inhibition, Distinct from the 5-Fluoro Regioisomer
The 4-fluorobenzothiazole moiety, for which (4-Fluorobenzo[d]thiazol-2-yl)methanol is the direct synthetic precursor, is a critical pharmacophore for potent SARS-CoV-2 Mpro inhibition. The clinical candidate TKB245, incorporating this 4-fluoro-2-carbonyl warhead, exhibits an EC50 of 0.03 µM against SARS-CoV-2 in VeroE6 cells, significantly outperforming nirmatrelvir [1]. A subsequent SAR study revealed that shifting the fluorine to the 5-position (creating TKB272) resulted in a 3-fold enhancement in potency in VeroE6 cells and a 15-fold enhancement in HeLa-hACE2-TMPRSS2 cells compared to the 4-fluoro analog TKB245 [2]. This demonstrates that while both 4- and 5-fluoro isomers are active, their potency profiles are distinct and non-interchangeable, with the 5-fluoro analog representing a later-generation optimization. The 4-fluoro methanol building block remains the essential starting material for the foundational chemotype [1].
| Evidence Dimension | Anti-SARS-CoV-2 activity (cell-based assay, VeroE6 cells) |
|---|---|
| Target Compound Data | TKB245 (4-fluorobenzothiazole-2-carbonyl warhead): EC50 = 0.03 µM |
| Comparator Or Baseline | TKB272 (5-fluorobenzothiazole-2-carbonyl warhead): EC50 not explicitly stated, but 3-fold more potent than TKB245 in VeroE6; 15-fold more potent in HeLa-hACE2-TMPRSS2 cells |
| Quantified Difference | ~3-fold (VeroE6); ~15-fold (HeLa-hACE2-TMPRSS2) in favor of 5-fluoro analog over 4-fluoro analog |
| Conditions | SARS-CoV-2 infected VeroE6 cells and HeLa-hACE2-TMPRSS2 cells; EC50 values calculated from cytopathic effect reduction assays |
Why This Matters
The 4-fluoro building block is the requisite starting point for the foundational TKB245/TKB248 chemotype; substitutions at other positions yield molecules with significantly different, and sometimes superior, potency profiles, underscoring the non-interchangeability of regioisomeric building blocks in lead optimization.
- [1] Higashi-Kuwata, N., Tsuji, K., Hayashi, H., et al. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2. Nature Communications, 2023, 14, 1076. DOI: 10.1038/s41467-023-36729-0. View Source
- [2] Tsuji, K., Kobayakawa, T., Ishii, T., et al. SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1' Site and Their Derivatives. ACS Omega, 2025, 10, 36, 41608–41619. DOI: 10.1021/acsomega.5c05168. View Source
